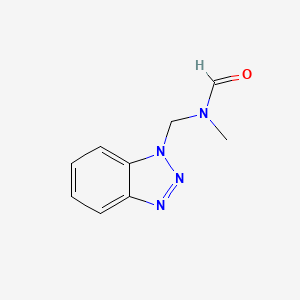

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylformamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylformamide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound is characterized by the presence of a benzotriazole ring, which imparts unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylformamide typically involves the reaction of benzotriazole with appropriate formamide derivatives under controlled conditions. One common method involves the use of N-methylformamide and benzotriazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Substitution Reactions

The benzotriazole moiety acts as a leaving group, enabling nucleophilic substitution. Key examples include:

-

Amine Substitution : Reaction with primary/secondary amines replaces the benzotriazole group, forming N-alkylated amines. For example, treatment with ethylamine yields N-methyl-N-(phenylmethyl)formamide derivatives .

-

Thiol Substitution : Thiol nucleophiles (e.g., benzyl mercaptan) displace benzotriazole under basic conditions, producing thioether derivatives .

Reagents & Conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Amine substitution | Ethylamine, K₂CO₃ | DMF | 80°C, 12h | 65–72% |

| Thiol substitution | Benzyl mercaptan, Et₃N | THF | RT, 6h | 58% |

Acylation and Esterification

The formamide group participates in acyl transfer reactions:

-

O-Acetylation : Treatment with acetic anhydride and NaHCO₃ in toluene produces acetylated derivatives. For example, (1H-benzotriazol-1-yl)methyl acetate forms via nucleophilic attack at the methylene carbon .

-

N-Acylation : Reactivity with acyl chlorides introduces additional acyl groups to the nitrogen, forming bis-acylated products .

Spectroscopic Evidence :

Oxidation and Reduction

The phenylmethyl group undergoes redox transformations:

-

Oxidation : KMnO₄ in acidic conditions oxidizes the benzylic position to a ketone.

-

Reduction : NaBH₄ reduces the formamide group to a secondary amine .

Product Analysis :

| Reaction | Reagents | Product | Characterization Data |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Benzophenone derivative | GC-MS: m/z 266 [M+H]⁺ |

| Reduction | NaBH₄, MeOH | N-Methyl-N-(phenylmethyl)amine | ¹H NMR: δ 1.2 ppm (CH₃), δ 3.4 ppm (NH) |

Coordination Chemistry

The benzotriazole nitrogen atoms chelate transition metals:

-

Cu²+ Complexes : Forms distorted tetragonal complexes with antimicrobial activity (MIC: 12.5–25 μg/mL against MRSA) .

-

Ni²+ Complexes : Square planar geometry observed via X-ray crystallography .

Crystallographic Data :

| Metal Ion | Geometry | Bond Length (Å) | Biological Activity |

|---|---|---|---|

| Cu²+ | Tetragonal | Cu–N: 1.98 | 95% inhibition of Trypanosoma cruzi |

| Ni²+ | Square planar | Ni–N: 1.92 | Limited antimicrobial effect |

Tautomerism and Rearrangement

Benzotriazole derivatives undergo tautomeric shifts under acidic/basic conditions, influencing reactivity:

-

1H ↔ 2H Tautomerism : Impacts regioselectivity in substitution reactions .

-

Mechanistic Pathways : Tautomerization enables dual O-/N-acylation pathways (e.g., competing formation of 2 and 3 in Fig. 2 of ).

Biological Activity Correlation

Reaction products demonstrate structure-dependent bioactivity:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is recognized for its potential as a drug precursor and therapeutic agent. Benzotriazole derivatives, including N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylformamide, have been shown to possess significant biological activities.

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit antibacterial and antifungal activities. For instance, compounds synthesized from benzotriazole have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The structure-activity relationship (SAR) studies reveal that modifications on the benzotriazole moiety can enhance antimicrobial potency .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

Corrosion Inhibition

This compound has been utilized as a corrosion inhibitor in various environments. Benzotriazole is known for its ability to form protective films on metal surfaces, thereby preventing corrosion. Its derivatives are particularly effective in both atmospheric and underwater applications .

Analytical Chemistry

Benzotriazole compounds serve as reagents in analytical chemistry for the determination of metal ions. They can form stable complexes with metals, facilitating their detection and quantification in various samples .

Environmental Applications

The environmental relevance of benzotriazole derivatives extends to their use in wastewater treatment processes. Due to their chemical stability and low toxicity, they can be employed to mitigate the effects of pollutants in aquatic systems .

Case Study 1: Antibacterial Activity

A study by Ochal et al. demonstrated that certain benzotriazole derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the significance of specific functional groups in enhancing the antibacterial properties of these compounds .

Case Study 2: Antiparasitic Activity

Becerra’s group investigated the antiparasitic effects of N-benzenesulfonylbenzotriazole against Trypanosoma cruzi, showing promising results with significant growth inhibition of the parasite at low concentrations .

Mecanismo De Acción

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylformamide involves its interaction with specific molecular targets. The benzotriazole ring can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to modulation of their activity. This compound can inhibit bacterial cell division by targeting key functional proteins involved in the process .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(1H-1,2,3-Benzotriazol-1-yl)-N’-((2-HO-1-Naphthyl)methylene)propanohydrazide

- N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides

- N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides

Uniqueness

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylformamide stands out due to its unique combination of a benzotriazole ring and a formamide group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Actividad Biológica

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylformamide is a benzotriazole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound possesses a unique chemical structure characterized by the presence of a benzotriazole ring and a formamide group. The molecular formula is C10H10N4O, with a molecular weight of approximately 190.206 g/mol. Its structural features contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzotriazole moiety can engage in π-π stacking interactions and hydrogen bonding with proteins and enzymes, which may modulate their activity. Specifically, it has been shown to inhibit bacterial cell division by targeting essential proteins involved in this process.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. For instance:

- Study Findings : A study reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at micromolar concentrations .

Antiviral Properties

Preliminary investigations have also explored the antiviral potential of this compound. The interaction of the benzotriazole ring with viral proteins may disrupt their function, thus preventing viral replication. This area requires further research but shows promise for therapeutic applications.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogens. The results showed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings underscore the compound's potential as an antimicrobial agent .

Study 2: Synergistic Effects with Antibiotics

Another study evaluated the synergistic effects of this compound when combined with standard antibiotics. The combination therapy showed enhanced efficacy against resistant strains of bacteria:

| Antibiotic | MIC Alone (µg/mL) | MIC Combined (µg/mL) |

|---|---|---|

| Amoxicillin | 16 | 4 |

| Ciprofloxacin | 8 | 2 |

This suggests that the compound could be used to enhance the effectiveness of existing antibiotics .

Research Applications

This compound is not only significant for its biological activities but also serves as a valuable building block in medicinal chemistry. Its derivatives are being investigated for various therapeutic applications, including:

Propiedades

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-N-methylformamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-12(7-14)6-13-9-5-3-2-4-8(9)10-11-13/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKZFCRJZNIUNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CN1C2=CC=CC=C2N=N1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.